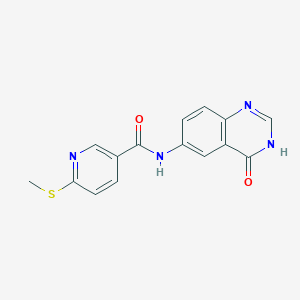

![molecular formula C21H24N2O5 B2703923 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941940-56-3](/img/structure/B2703923.png)

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one you mentioned showed anticancer activity .

Synthesis Analysis

The synthesis of similar benzodioxole compounds involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane, to which DMAP and EDC are added. The mixture is then allowed to stir under nitrogen gas at room temperature for 1 hour .Scientific Research Applications

Pharmacological Properties and Clinical Use

- Metoclopramide has been studied for its pharmacological properties, including facilitating gastrointestinal diagnostics and treating various types of vomiting and functional gastro-intestinal disorders. It affects the motility of the gastro-intestinal tract and has a rapid effect on absorption of other drugs (Pinder et al., 2012).

Enzymatic Degradation of Organic Pollutants

- The use of enzymes and redox mediators has been explored for the degradation of recalcitrant organic compounds in wastewater, showing promise in environmental remediation applications (Husain & Husain, 2007).

Neuroprotective and Osteogenic Activities

- Osthole , a natural product, demonstrates multiple pharmacological actions, including neuroprotective and osteogenic effects. These insights into natural compounds could guide research into synthetic compounds with similar structures or activities (Zhang et al., 2015).

Antioxidant Activity Analysis

- Analytical methods for determining antioxidant activity, such as the ABTS/PP decolorization assay, provide a framework for evaluating the antioxidant capacity of compounds, which could be applied to the study of synthetic compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has been found to have a broad spectrum of biological activities It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

Similar compounds have been found to inhibit egfr, bind to dna, inhibit tyrosinase, and inhibit her-2 . These actions suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has been found to have potent antitumor activity. For instance, it has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound’s action results in the disruption of normal cell cycle progression, leading to cell death.

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-25-17-4-2-3-15(11-17)18(23-7-9-26-10-8-23)13-22-21(24)16-5-6-19-20(12-16)28-14-27-19/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRJNSBZNPHZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)